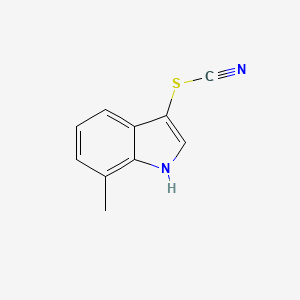

7-Methyl-3-thiocyanato-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

(7-methyl-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C10H8N2S/c1-7-3-2-4-8-9(13-6-11)5-12-10(7)8/h2-5,12H,1H3 |

InChI Key |

MQKBBPZUGSUPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)SC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-3-thiocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, potential synthesis, and hypothetical biological activity of 7-Methyl-3-thiocyanato-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the constituent chemical moieties to offer a predictive profile for research and development purposes.

Core Chemical Properties

| Property | 7-Methyl-1H-indole | This compound (Estimated) | Data Source |

| Molecular Formula | C₉H₉N | C₁₀H₈N₂S | [1][2] |

| Molar Mass | 131.17 g/mol | 188.25 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | Predicted to be a crystalline solid | [1] |

| Melting Point | 82-84 °C | Expected to be higher than 7-methylindole | N/A |

| Boiling Point | 272-273 °C | Expected to be higher than 7-methylindole | N/A |

| Solubility | Soluble in organic solvents | Predicted to be soluble in polar organic solvents | N/A |

Spectral Data Analysis (Predicted)

While no specific spectral data for this compound has been published, an analysis of related compounds allows for the prediction of key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The introduction of the electron-withdrawing thiocyanate group at the C-3 position would likely cause a downfield shift of the C-2 proton.

-

¹³C NMR: The carbon NMR would show a signal for the thiocyanate carbon (-SCN) typically in the range of 110-115 ppm. The C-3 carbon of the indole ring would experience a significant downfield shift.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch in the thiocyanate group is expected around 2140-2160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the direct thiocyanation of 7-methylindole at the C-3 position, which is the most nucleophilic position of the indole ring. Several methods have been developed for the thiocyanation of indoles.[3]

Proposed Synthetic Protocol: Electrophilic Thiocyanation

This protocol is adapted from general methods for the C-3 thiocyanation of indoles.

Materials:

-

7-Methylindole

-

Ammonium thiocyanate (NH₄SCN)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-methylindole (1.0 mmol) in methanol (10 mL) at 0 °C, add ammonium thiocyanate (2.5 mmol).

-

Stir the mixture for 10 minutes.

-

Slowly add a solution of iodine (1.1 mmol) in methanol (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Indole derivatives and compounds containing a thiocyanate group are known to possess a wide range of biological activities, including anticancer properties.[4][5] Specifically, 3-thiocyanato-1H-indoles have been investigated as potential anticancer agents.[5] A related compound, 7-Methyl-indole-ethyl-isothiocyanate, has been shown to induce apoptosis and cell cycle arrest in endometrial cancer cells through the generation of reactive oxygen species (ROS).[6]

Based on this, it is hypothesized that this compound may exhibit anticancer activity through the induction of oxidative stress, leading to apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for this compound in a cancer cell.

Caption: Hypothetical ROS-mediated apoptotic pathway induced by the compound.

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. While direct experimental data is sparse, the known properties of related indole and thiocyanate-containing molecules suggest a promising profile for biological activity. The synthetic route is feasible based on established indole chemistry. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this novel indole derivative. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

- 1. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 2. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]

- 6. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Methyl-3-thiocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 7-Methyl-3-thiocyanato-1H-indole, a molecule of interest for further investigation in drug discovery and development. Due to the limited availability of a direct, documented synthesis for this specific compound, this guide presents a pathway extrapolated from established, regioselective C3-thiocyanation methodologies for substituted indoles. The protocols and data provided are based on analogous reactions and are intended to serve as a foundational resource for the experimental synthesis of the target molecule.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiocyanate group at the C3 position of the indole ring can significantly modulate the biological activity of the parent molecule, making 3-thiocyanatoindoles valuable intermediates for the synthesis of novel therapeutic agents. This guide focuses on the synthesis of this compound, starting from the commercially available 7-Methyl-1H-indole.

Proposed Synthesis Pathway

The proposed synthesis involves the direct, regioselective thiocyanation of 7-Methyl-1H-indole at the electron-rich C3 position. This transformation can be achieved through several modern synthetic methodologies. This guide will focus on a visible-light-promoted method due to its typically mild reaction conditions and operational simplicity.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established methods for the C3-thiocyanation of indoles and are proposed for the synthesis of this compound.

Visible-Light-Promoted Aerobic Metal-Free C3-Thiocyanation

This protocol is adapted from a method described for the C3-thiocyanation of various indoles using a photocatalyst and air as the oxidant.

Materials:

-

7-Methyl-1H-indole

-

Ammonium thiocyanate (NH₄SCN)

-

Rose Bengal (photocatalyst)

-

Acetonitrile (CH₃CN), analytical grade

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., household CFL bulb)

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add 7-Methyl-1H-indole (1.0 mmol), ammonium thiocyanate (1.5 mmol), and Rose Bengal (1 mol%).

-

Add acetonitrile (5 mL) to the tube.

-

Seal the tube and place it approximately 5-10 cm from a visible light source.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis, based on reported yields for the C3-thiocyanation of structurally similar methyl-substituted indoles.

| Parameter | Expected Value | Reference |

| Yield | 85-95% | Based on analogous reactions with other methyl-substituted indoles. |

| Reaction Time | 8-16 hours | Dependent on the specific reaction conditions and substrate reactivity. |

| Purity | >95% (after chromatography) | Standard expectation for purification by column chromatography. |

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Profile of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 7-Methyl-3-thiocyanato-1H-indole. Due to the absence of direct experimental spectra for this specific molecule in publicly available literature, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent fragments: the 7-methyl-1H-indole core and the thiocyanate functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and available data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | br s | 1H | N-H |

| ~7.6 | d | 1H | H-4 |

| ~7.5 | s | 1H | H-2 |

| ~7.0 | d | 1H | H-6 |

| ~6.9 | t | 1H | H-5 |

| ~2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C-7a |

| ~129 | C-2 |

| ~128 | C-3a |

| ~124 | C-4 |

| ~121 | C-6 |

| ~120 | C-5 |

| ~118 | C-7 |

| ~112 | -SCN |

| ~95 | C-3 |

| ~16 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~2155 | Strong, Sharp | -S-C≡N Stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending |

| ~740 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 161 | [M - HCN]⁺ |

| 131 | [7-methyl-1H-indole]⁺ |

| 130 | [7-methyl-1H-indole - H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic thiocyanates and indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be employed. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range appropriate for the expected molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted in the following diagram.

Unveiling the Structural Landscape of Indole Thiocyanates: A Technical Guide on 7-Methyl-3-thiocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a publicly available, experimentally determined crystal structure for 7-Methyl-3-thiocyanato-1H-indole has not been indexed in major crystallographic databases. This guide, therefore, provides a comprehensive overview based on the crystallographic data of closely related analogs, established synthetic protocols for functionalizing the indole scaffold, and the known biological context of this class of compounds. This information serves as a foundational resource for researchers investigating this and similar molecules.

Introduction to Indole Thiocyanates

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a thiocyanate (-SCN) group, particularly at the C-3 position, can significantly modulate the pharmacological profile of the indole scaffold. 3-Thiocyanato-indoles are recognized for their potent biological activities and serve as crucial intermediates for synthesizing various sulfur-containing indole derivatives.[2] These compounds have garnered interest for their potential anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on the structural and synthetic aspects of a specific derivative, this compound, providing valuable insights for its synthesis, characterization, and potential applications in drug discovery.

Crystallographic Data of Structurally Related Indole Analogs

While the specific crystal structure of this compound is not available, analysis of closely related structures provides a predictive framework for its solid-state conformation. Below is a summary of the crystallographic data for 7-Methylindole and 7-Methyl-1H-indole-2,3-dione (7-Methylisatin).

| Parameter | 7-Methyl-1H-indole-2,3-dione[4][5] | 7-Methylindole[6] |

| Chemical Formula | C₉H₇NO₂ | C₉H₉N |

| Molecular Weight | 161.16 g/mol | 131.17 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pna2₁ |

| Unit Cell Dimensions | ||

| a | 7.8114 (10) Å | 9.3176 Å |

| b | 3.8832 (4) Å | 5.2878 Å |

| c | 24.362 (3) Å | 14.2479 Å |

| α | 90° | 90° |

| β | 99.055 (5)° | 90° |

| γ | 90° | 90° |

| Volume (V) | 729.76 (15) ų | 701.5 ų |

| Molecules per Unit Cell (Z) | 4 | 4 |

| Calculated Density (Dx) | 1.467 Mg m⁻³ | Not Reported |

| Data Collection Temp. | 200 K | Not Reported |

This data suggests that this compound is likely to crystallize in a low-symmetry system, such as monoclinic or orthorhombic. The presence of the thiocyanate group may influence intermolecular interactions, potentially leading to different packing arrangements compared to the analogs presented.

Experimental Protocols: Synthesis and Crystallization

The synthesis of this compound would involve two key steps: the synthesis of the 7-methylindole precursor and the subsequent regioselective thiocyanation at the C-3 position.

3.1. Synthesis of 7-Methylindole

A common method for the preparation of 7-methylindole involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[7]

3.2. Electrophilic Thiocyanation of the Indole Ring

The introduction of a thiocyanate group at the C-3 position of an indole is typically achieved through electrophilic substitution. A variety of reagents and conditions have been reported for this transformation.[2]

General Protocol for C-3 Thiocyanation:

-

Reagents and Solvents:

-

Indole Substrate: 7-Methylindole

-

Thiocyanate Source: Ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are commonly used.

-

Oxidizing Agent/Catalyst: A crucial component to generate the electrophilic thiocyanating species. A wide range of systems have been employed, including:

-

o-Iodoxybenzoic acid (IBX) in acetonitrile.[8]

-

N-Chlorosuccinimide (NCS) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), often promoted by ultrasound.[2]

-

Cerium(IV) ammonium nitrate (CAN) in methanol.[9]

-

Boron sulfonic acid (BSA) with H₂O₂ in water for a green chemistry approach.[10]

-

Photocatalytic methods using visible light and a suitable catalyst like Ag/TNT.[11]

-

Electrochemical methods involving anodic oxidation of the thiocyanate.[11]

-

-

Solvent: The choice of solvent depends on the chosen reagent system and can range from acetonitrile and methanol to water or even solvent-free grinding methods.[8][10][12]

-

-

Procedure (Example using IBX):

-

To a solution of 7-methylindole in acetonitrile, add ammonium thiocyanate.

-

Add a stoichiometric amount of o-iodoxybenzoic acid (IBX) to the mixture at room temperature.

-

Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often rapid, completing within minutes.[8]

-

Upon completion, the reaction mixture is typically quenched with a sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

3.3. Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For the related compound, 7-Methyl-1H-indole-2,3-dione, orange plate-like crystals were obtained by the slow evaporation of an acetonitrile solution.[13] A similar approach, exploring various common organic solvents, would be a starting point for obtaining crystals of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is uncharacterized, the broader classes of indole and thiocyanate compounds are known to possess significant pharmacological properties.

-

Anticancer Activity: Indole derivatives, including those with thiocyanate moieties, are extensively studied for their anticancer effects.[3] Indole-3-carbinol, a related natural product, and its derivatives are known to exhibit anti-carcinogenic properties.[14] The thiocyanate group is a key pharmacophore in several compounds with demonstrated cytotoxicity against cancer cell lines.[2]

-

Anti-inflammatory and Antioxidant Effects: Many indole-based compounds show anti-inflammatory and antioxidant activities.[1][15]

-

Antimicrobial Properties: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[16]

The mechanism of action for these biological activities is diverse. For anticancer effects, potential pathways could involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific enzymes or transcription factors like NF-κB and Nrf2.[15]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel indole derivative like this compound.

Caption: Generalized workflow for the synthesis and structural characterization of this compound.

This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge from related compounds, researchers can devise effective synthetic strategies and anticipate the structural and biological properties of this novel molecule. The determination of its actual crystal structure through the protocols outlined will be a valuable contribution to the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 12. Mendeleev Communications [m.mathnet.ru]

- 13. iucrdata.iucr.org [iucrdata.iucr.org]

- 14. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

Technical Guide: Biological Activity of Indole Thiocyanate Derivatives

Cytotoxic Activity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer

7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[1][2] This section summarizes the quantitative data and experimental methodologies related to its anticancer activity.

Quantitative Data: In Vitro Cytotoxicity of 7Me-IEITC

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| ECC-1 | Endometrial Cancer | ~2.5 - 10 | [1] |

| KLE | Endometrial Cancer | ~2.5 - 10 | [1] |

Proposed Mechanism of Action of 7Me-IEITC

7Me-IEITC induces cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS), leading to apoptosis and cell cycle arrest in endometrial cancer cells.[1][2] Pre-treatment with ascorbic acid was found to abrogate the apoptotic effects, confirming the central role of ROS in its mechanism.[1]

The proposed signaling pathway for 7Me-IEITC-induced apoptosis is as follows:

Caption: Proposed signaling pathway of 7Me-IEITC in endometrial cancer cells.

Experimental Protocols for 7Me-IEITC Evaluation

The biological activity of 7Me-IEITC was assessed using a variety of standard molecular and cellular biology techniques.[1]

-

Method: MTS Assay

-

Procedure: ECC-1 and KLE endometrial cancer cells were treated with varying concentrations of 7Me-IEITC. Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of cells.

-

Methods: DAPI-staining and TUNEL Assay

-

DAPI-staining: Cells were stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.

-

Method: Fluorescence-Activated Cell Sorting (FACS) Analysis

-

ROS Detection: Cells were incubated with a fluorescent probe that reacts with ROS, and the fluorescence intensity was measured by FACS.

-

Mitochondrial Transmembrane Depolarization Potential (ΔΨm): A fluorescent dye that accumulates in healthy mitochondria was used. A decrease in fluorescence, measured by FACS, indicates mitochondrial membrane depolarization, an early event in apoptosis.

-

Cell Cycle Analysis: Cells were stained with a DNA-intercalating dye, and the DNA content was analyzed by FACS to determine the distribution of cells in different phases of the cell cycle.

-

Method: Western Blotting

-

Procedure: Expression levels of proteins involved in apoptosis, survival, and cell-cycle progression (e.g., Bad, Bcl2, PARP-1, Caspases, CDC25, Cyclin-D1) were analyzed by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.

Antiproliferative Activity of 3-Thiocyanato-1H-indoles

A series of twenty 3-thiocyanato-1H-indoles with substitutions at the N-1, C-2, and C-5 positions were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines.[3] Doxorubicin was used as a positive control in these studies.

Quantitative Data: In Vitro Antiproliferative Activity of 3-Thiocyanato-1H-indoles

| Cell Line | Cancer Type | Activity Level | IC50 Range (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | Good to Excellent | ≤ 6 | [3] |

| HEP-2 | Laryngeal Carcinoma | Good to Excellent | ≤ 6 | [3] |

| NCI-H292 | Lung Mucoepidermoid Carcinoma | Good to Excellent | ≤ 6 | [3] |

| MCF-7 | Breast Adenocarcinoma | Good to Excellent | ≤ 6 | [3] |

Several of the synthesized 3-thiocyanato-1H-indoles displayed potent cytotoxic effects, with IC50 values under 6 µM, and were found to be non-hemolytic.[3][4] Notably, N-Phenyl-3-thiocyanato-1H-indole and 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole showed high potency against all tested cell lines.[3] These results suggest that the indole-3-thiocyanate scaffold is a promising template for the development of novel cytotoxic agents.[3]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of these compounds is outlined below.

Caption: General workflow for the synthesis and evaluation of 3-thiocyanato-1H-indoles.

Antimicrobial and Other Biological Activities of Indole Derivatives

While specific data on 7-Methyl-3-thiocyanato-1H-indole is lacking, the broader indole scaffold is a well-established pharmacophore with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] For instance, certain indole-derived thioureas have shown significant inhibition against Gram-positive cocci and possess anti-HIV activity.[5] Other indole derivatives have demonstrated antibacterial and antifungal effects.[6] These findings underscore the potential of the indole nucleus as a versatile starting point for the design of new therapeutic agents.

Conclusion

The available scientific literature does not contain specific studies on the biological activity of this compound. However, research on the closely related compounds 7-Methyl-indole ethyl isothiocyanate and various 3-thiocyanato-1H-indoles provides compelling evidence that this class of molecules possesses significant anticancer properties. The cytotoxic effects appear to be mediated, at least in part, by the induction of ROS-dependent apoptosis and cell cycle arrest. The indole-3-thiocyanate motif represents a promising scaffold for the development of novel anticancer therapeutics. Further research is warranted to synthesize and evaluate the specific biological activities of this compound to determine its therapeutic potential.

References

- 1. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-3-thiocyanato-1H-indole mechanism of action

An In-depth Technical Guide on the

Core Mechanism of Action of 7-Methyl-3-thiocyanato-1H-indole and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic data for this compound is limited in the current scientific literature. This guide provides a comprehensive overview of the known biological activities of closely related 3-thiocyanato-1H-indole derivatives and a detailed analysis of the well-studied analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), to infer a potential mechanism of action.

Introduction: The Therapeutic Potential of Indole Thiocyanates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer. The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) group at the C-3 position of the indole ring has been shown to be a fruitful strategy for developing potent cytotoxic agents.[1][2]

While a broad range of 3-thiocyanato-1H-indoles have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, the specific and detailed molecular mechanism of action for many of these compounds, including this compound, remains an active area of investigation.[2][3] This guide synthesizes the available information on this class of compounds and provides an in-depth look at a closely related isothiocyanate derivative to illuminate potential signaling pathways and molecular targets.

Biological Activity of 3-Thiocyanato-1H-indole Derivatives

A number of studies have demonstrated the cytotoxic potential of various N- and C-2 substituted 3-thiocyanato-1H-indole derivatives against a panel of human cancer cell lines.

Quantitative Data: Antiproliferative Activity

The following table summarizes the IC50 values for selected 3-thiocyanato-1H-indole derivatives against different human cancer cell lines. This data highlights the potential of the indole-3-thiocyanate motif as a scaffold for the development of novel anticancer agents.[1][2]

| Compound | HL-60 (Leukemia) IC50 (µM) | HEP-2 (Larynx Carcinoma) IC50 (µM) | NCI-H292 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| N-Phenyl-3-thiocyanato-1H-indole | 2.8 | 3.1 | 4.5 | 5.8 |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | 1.5 | 2.2 | 3.9 | 4.1 |

| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | 6.2 | 7.8 | 9.1 | 10.5 |

| 2-Phenyl-3-thiocyanato-1H-indole | 8.4 | 9.5 | 11.2 | 12.8 |

| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 | 1.9 |

Data extracted from Fortes et al., 2016.

In-depth Mechanism of Action: Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

Due to the limited specific data on this compound, the mechanism of action of its close structural analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), is presented here as a proxy. 7Me-IEITC has been shown to be a potent agent against platinum-resistant human ovarian and endometrial cancer cells.[4]

The cytotoxic effects of 7Me-IEITC are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

3.1. Induction of Apoptosis

7Me-IEITC triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key initiating event is the elevated production of Reactive Oxygen Species (ROS).[4][5]

Caption: Apoptotic signaling cascade initiated by 7Me-IEITC.

The increase in intracellular ROS leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway.[4] This is followed by the activation of pro-apoptotic proteins like Bad and the suppression of anti-apoptotic proteins such as Bcl2.[5] These events culminate in the activation of effector caspases 3 and 7, leading to the cleavage of key cellular substrates like PARP-1 and ultimately, apoptosis.[4][5] Pre-treatment with antioxidants like ascorbic acid has been shown to abrogate 7Me-IEITC-induced apoptosis, confirming the central role of ROS in its mechanism.[5]

3.2. Inhibition of Pro-survival Signaling

7Me-IEITC also exerts its anticancer effects by downregulating key pro-survival signaling pathways that are often constitutively active in cancer cells.

Caption: Downregulation of pro-survival pathways by 7Me-IEITC.

Specifically, 7Me-IEITC treatment leads to the downregulation of the transcription factor STAT-3 and the IKKα/NF-κB signaling cascade. These pathways are crucial for promoting cell survival, proliferation, and inflammation in cancerous tissues. Their inhibition by 7Me-IEITC contributes significantly to its anti-proliferative effects.

3.3. Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.

Caption: Mechanism of 7Me-IEITC-induced S-phase cell cycle arrest.

Studies have shown that 7Me-IEITC treatment causes an arrest in the S-phase of the cell cycle in endometrial cancer cells.[5] This is associated with the downregulation of key cell cycle regulatory proteins, including CDC25 and Cyclin-D1.[5]

Quantitative Data: Cytotoxicity of 7Me-IEITC

The following table presents the IC50 values for 7Me-IEITC in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| ECC-1 | Endometrial Cancer | ~2.5 - 10 |

| KLE | Endometrial Cancer | ~2.5 - 10 |

| SKOV-3 | Ovarian Cancer | ≤ 5 |

| OVCAR-3 | Ovarian Cancer | ≤ 5 |

| BXPC-3 | Pancreatic Cancer | ≤ 5 |

| PC-3 | Prostate Cancer | ≤ 5 |

Data extracted from Singh et al., 2008 and Lange et al., 2012.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of 7Me-IEITC, which can be adapted for the investigation of this compound.

4.1. Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0-20 µM of 7Me-IEITC) for 48 hours.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

4.2. Apoptosis Assays

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: Mount the coverslips on slides and visualize under a fluorescence microscope to observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation).

-

Cell Preparation: Prepare cells as for DAPI staining (fixation and permeabilization).

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Microscopy: Visualize the stained cells under a fluorescence microscope. TUNEL-positive cells (exhibiting green fluorescence) are indicative of apoptosis.

4.3. Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Probe Incubation: Incubate the cells with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in intracellular ROS levels.

4.4. Western Blotting for Protein Expression Analysis

-

Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., STAT-3, NF-κB, Caspase-3, PARP-1, CDC25, Cyclin-D1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that 3-thiocyanato-1H-indole derivatives are a promising class of compounds for anticancer drug development. While detailed mechanistic studies on this compound are currently lacking, the in-depth analysis of its close analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), provides a solid foundation for understanding its potential mechanism of action.

The pro-apoptotic, anti-proliferative, and cell cycle inhibitory effects of 7Me-IEITC, mediated through ROS production and the modulation of key signaling pathways such as STAT-3 and NF-κB, highlight critical avenues for investigation for this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully characterize its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. A comparative study of the thiocyanate and isothiocyanate derivatives would also be valuable in understanding the structure-activity relationship and optimizing the therapeutic index of this class of compounds.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methyl-3-thiocyanato-1H-indole is a member of the indole thiocyanate family, a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities associated with the indole scaffold.[1] While direct and extensive research on this compound is limited, this guide synthesizes the available data on this compound and its closely related isomers and analogs to illuminate its potential therapeutic applications, particularly in oncology. The indole-3-thiocyanate motif is recognized as a valuable scaffold for developing highly cytotoxic compounds.[2] This document provides a comprehensive overview of the potential mechanisms of action, therapeutic targets, and relevant experimental methodologies to facilitate further research and drug development efforts.

Core Concepts and Potential Therapeutic Applications

The primary therapeutic potential of indole thiocyanates, including this compound and its analogs, appears to be concentrated in the field of oncology. Research on related compounds suggests that they can induce cell death in cancer cells through various mechanisms. A closely related isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[3] This suggests that the 7-methyl-indole backbone coupled with a thiocyanate or isothiocyanate functional group is a promising pharmacophore for anticancer drug design. The broader class of 3-thiocyanato-1H-indoles has also shown potent antiproliferative activity against a range of human cancer cell lines.[2]

Quantitative Data Summary

The cytotoxic and antiproliferative activities of 7-Methyl-indole ethyl isothiocyanate (a close isomer) and other 3-thiocyanato-1H-indole derivatives are summarized in the tables below. This data provides a baseline for understanding the potential potency of this compound.

Table 1: Cytotoxicity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer Cell Lines [3]

| Cell Line | IC50 (µM) |

| ECC-1 | ~2.5-10 |

| KLE | ~2.5-10 |

Table 2: Antiproliferative Activity of Substituted 3-Thiocyanato-1H-indoles Against Human Cancer Cell Lines [2]

| Compound | HL60 (IC50, µM) | HEP-2 (IC50, µM) | NCI-H292 (IC50, µM) | MCF-7 (IC50, µM) |

| N-Phenyl-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |

| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

| 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

| 2-Phenyl-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

Putative Signaling Pathways and Mechanisms of Action

Based on the investigation of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), a primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[3]

ROS-Mediated Apoptosis

7Me-IEITC treatment has been shown to elevate the production of reactive oxygen species (ROS) in endometrial cancer cells.[3] This increase in ROS leads to a cascade of events culminating in programmed cell death (apoptosis). Key events in this pathway include:

-

Mitochondrial Transmembrane Potential Reduction: Increased ROS levels can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[3]

-

Activation of Pro-Apoptotic Proteins: The compound was found to activate the pro-apoptotic protein Bad.[3]

-

Suppression of Anti-Apoptotic Proteins: Phosphorylation of the anti-apoptotic protein Bcl2 was suppressed.[3]

-

Caspase Activation: These upstream events lead to the activation of executioner caspases, such as caspase-3 and caspase-7.[3]

-

PARP-1 Deactivation: Activated caspases cleave and deactivate Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.[3]

Figure 1: Proposed ROS-mediated apoptotic pathway induced by 7-Methyl-indole ethyl isothiocyanate.

Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest in the S-phase in KLE endometrial cancer cells.[3] This is accompanied by the downregulation of key cell cycle regulatory proteins:

-

CDC25: A phosphatase that plays a crucial role in cell cycle progression.

-

Cyclin-D1: A key regulatory protein for the G1/S phase transition.

Figure 2: Mechanism of cell cycle arrest induced by 7-Methyl-indole ethyl isothiocyanate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of indole thiocyanate derivatives. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTS Assay)[3]

-

Cell Seeding: Plate endometrial cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 2.5, 5, 10, 25, 50, and 100 µM) for 48 hours.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Measurement of Reactive Oxygen Species (ROS)[3]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

CM-H2DCFDA Staining: Incubate the treated cells with 5 µM 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA; Invitrogen) for 30 minutes at 37°C.

-

Cell Harvesting and Washing: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FACSCalibur, BD Biosciences) with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Apoptosis Analysis (DAPI Staining and TUNEL Assay)[3]

-

DAPI Staining for Nuclear Morphology:

-

Grow cells on coverslips and treat with the test compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI).

-

Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

-

TUNEL Assay for DNA Fragmentation:

-

Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (e.g., from Roche Applied Science).

-

Follow the manufacturer's instructions to label the 3'-OH ends of fragmented DNA in apoptotic cells.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Western Blot Analysis for Protein Expression[3]

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit (Pierce).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bad, phospho-Bcl2, Caspase-3, Caspase-7, PARP-1, CDC25, Cyclin-D1, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General experimental workflow for evaluating the anticancer potential of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet abundant in published literature, the information available for its close isomer, 7-Methyl-indole ethyl isothiocyanate, and the broader class of 3-thiocyanato-1H-indoles, provides a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms of ROS-mediated apoptosis and cell cycle arrest offer clear avenues for further research. Future studies should focus on the direct synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its specific IC50 values and confirm if it operates through similar mechanisms as its isothiocyanate counterpart. Further research into the specific protein targets and the potential for in vivo efficacy will be crucial steps in the development of this compound as a therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole and related indole thiocyanate compounds. Due to the specificity of available research, this document synthesizes findings on the broader class of 3-thiocyanato-1H-indoles and draws mechanistic parallels from the closely related and more extensively studied isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC). This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug discovery.

Introduction to Indole Thiocyanates in Oncology

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives have been a focal point of anticancer drug research due to their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) moiety to the indole ring can significantly enhance cytotoxic activity. While distinct, both functional groups contribute to the anticancer properties of the parent molecule.

This guide focuses on this compound, a specific derivative within the promising class of 3-thiocyanato-1H-indoles. These compounds have demonstrated notable antiproliferative effects against a range of human cancer cell lines.[1][3]

Quantitative Cytotoxicity Data

The antiproliferative activity of 3-thiocyanato-1H-indole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, primarily from studies on a series of 3-thiocyanato-1H-indoles, as direct data for the 7-methyl derivative is not extensively published. For comparative purposes, cytotoxicity data for the isothiocyanate isomer, 7Me-IEITC, is also presented.

Table 1: In Vitro Cytotoxicity (IC50) of 3-Thiocyanato-1H-indole Derivatives [1][3]

| Compound | HL-60 (Leukemia) | NCI-H292 (Lung) | HEP-2 (Cervical) | MCF-7 (Breast) |

| N-Phenyl-3-thiocyanato-1H-indole | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM |

| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |

| 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |

| 2-Phenyl-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |

| Doxorubicin (Control) | N/A | N/A | N/A | N/A |

Note: The study reported that several 3-thiocyanato-1H-indoles displayed good to excellent potency with IC50 values ≤ 6 µM and were non-hemolytic. "Slightly Less Active" indicates lower potency compared to the most active compounds in the series.[1][3]

Table 2: In Vitro Cytotoxicity (IC50) of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

| Cell Line | Cancer Type | IC50 Value | Reference |

| SMS-KCNR | Neuroblastoma | 2.5 - 5.0 µM | [2] |

| SK-N-SH | Neuroblastoma | 2.5 - 5.0 µM | [2] |

| SH-SY5Y | Neuroblastoma | 2.5 - 5.0 µM | [2] |

| IMR-32 | Neuroblastoma | 2.5 - 5.0 µM | [2] |

| ECC-1 | Endometrial Cancer | ~2.5 - 10 µM | [4][5] |

| KLE | Endometrial Cancer | ~2.5 - 10 µM | [4][5] |

Note: 7Me-IEITC was found to be cytotoxic to various neuroblastoma cell lines while primary lung fibroblasts were not significantly affected at concentrations up to 20 µM.[2]

Mechanistic Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

While detailed mechanistic studies on this compound are limited, extensive research on its isothiocyanate isomer, 7Me-IEITC, provides valuable insights into the potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and oxidative stress.

Induction of Apoptosis

7Me-IEITC has been shown to induce apoptosis in cancer cells through multiple pathways.[2][4] This process is characterized by the activation of caspases, a family of proteases essential for programmed cell death.

-

Caspase Activation: Treatment with 7Me-IEITC leads to the activation of initiator caspases-8 and -9, as well as the effector caspase-3.[2]

-

Mitochondrial Pathway: The compound causes a reduction in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4]

-

ROS-Mediated Apoptosis: 7Me-IEITC treatment elevates the production of reactive oxygen species (ROS), which in turn triggers apoptosis. This is supported by the observation that pre-treatment with an antioxidant like ascorbic acid can abrogate the cytotoxic effects.[4]

-

Regulation of Apoptotic Proteins: The compound activates pro-apoptotic proteins such as Bad and suppresses anti-apoptotic proteins like Bcl2. It also leads to the deactivation of PARP-1, a protein involved in DNA repair.[4]

The proposed apoptotic signaling pathway for 7Me-IEITC is illustrated below.

Caption: Proposed apoptotic signaling pathway of 7Me-IEITC.

Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest. In endometrial cancer cells, it arrested the cell cycle progression in the S-phase.[4] This was accompanied by the downregulation of key cell cycle regulators such as CDC25 and cyclin-D1.[4]

The logical flow of 7Me-IEITC-induced cell cycle arrest is depicted in the following diagram.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

7-Methyl-3-thiocyanato-1H-indole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly accessible literature for the solubility and stability of 7-Methyl-3-thiocyanato-1H-indole. This guide provides a framework of recommended experimental protocols and potential properties based on related chemical structures. All quantitative data presented are illustrative and should be confirmed through empirical testing.

Introduction

This compound is a heterocyclic compound belonging to the indole family, characterized by a methyl group at the 7-position and a thiocyanate group at the 3-position of the indole ring. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiocyanate moiety can also contribute to the pharmacological profile of a molecule. A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life.

Physicochemical Properties

A summary of the predicted and known properties of structurally related compounds is presented below. These values serve as an estimation and should be experimentally verified for this compound.

| Property | Predicted/Related Compound Data | Source |

| Molecular Formula | C₁₀H₈N₂S | N/A |

| Molecular Weight | 188.25 g/mol | N/A |

| XLogP3 | ~3.0 - 4.0 (Estimated) | N/A |

| Melting Point | 89-91 °C (for 5-methyl-3-thiocyanato-1H-indole) | |

| Boiling Point | 396.892±22.00 °C (Predicted for 5-methyl-3-thiocyanato-1H-indole) |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following table outlines the recommended solvents and conditions for determining the solubility of this compound.

Illustrative Solubility Data

| Solvent System | Temperature (°C) | Method | Illustrative Solubility (mg/mL) |

| Water | 25 | Shake-Flask | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | < 0.1 |

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | < 0.1 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | 0.1 - 0.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 50 |

| Ethanol | 25 | Visual | 5 - 10 |

| Methanol | 25 | Visual | 1 - 5 |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

-

Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or mol/L.

Equilibrium Solubility Determination Workflow

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its degradation pathways.

Illustrative Stability Data (Solution State, 40°C)

| Condition | Incubation Time (hours) | Illustrative % Remaining | Degradation Products |

| pH 1.2 (0.1 N HCl) | 24 | 95 | To be determined |

| pH 7.4 (PBS) | 24 | 98 | To be determined |

| pH 9.0 (Buffer) | 24 | 85 | To be determined |

| 3% H₂O₂ | 4 | 70 | Oxidation products |

| Light (ICH Q1B) | 24 | 90 | Photodegradation products |

Experimental Protocol: Solution Stability Assessment

This protocol evaluates the stability of the compound in various aqueous environments.

-

Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the desired aqueous buffers (e.g., pH 1.2, 7.4, 9.0).

-

Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) and protect from light unless photostability is being assessed.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the solutions.

-

Sample Quenching: Stop the degradation reaction by adding a suitable quenching agent or by immediate freezing.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect the formation of any degradation products.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Determine the degradation rate constant and half-life (t₁/₂).

Solution Stability Assessment Workflow

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, related indole and isothiocyanate compounds have been shown to modulate various signaling pathways, particularly in the context of cancer.[1] A study on 3-thiocyanato-1H-indoles has demonstrated their potential as anticancer agents.[2] Based on the activities of similar compounds, a putative signaling pathway is proposed below.

Putative Signaling Pathway for Anticancer Activity

This proposed pathway suggests that this compound may induce the production of reactive oxygen species (ROS), which in turn can modulate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells. This remains a hypothesis and requires experimental validation.

Conclusion

The successful development of this compound as a therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a roadmap for researchers and drug development professionals to systematically evaluate the solubility and stability of this promising compound. The outlined experimental protocols, if followed, will generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective drug product. Further research is warranted to confirm the illustrative data and to explore the proposed biological mechanisms of action.

References

An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanisms of Indole Thiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole thiocyanates are a class of synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent anticancer and antimicrobial properties. While structurally related to naturally occurring indole derivatives and isothiocyanates found in cruciferous vegetables, indole thiocyanates themselves are not typically isolated from natural sources. Their biological activity stems from the unique chemical properties of the thiocyanate (-SCN) group attached to the indole scaffold. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of indole thiocyanates, intended for researchers and professionals in drug discovery and development.

Introduction: The Synthetic Origin and Therapeutic Potential of Indole Thiocyanates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Cruciferous vegetables are a rich source of indole-containing glucosinolates, such as glucobrassicin.[2][3] Upon plant tissue damage, the enzyme myrosinase hydrolyzes these glucosinolates into various bioactive compounds, including indole-3-carbinol and isothiocyanates.[2][4] While the unstable indol-3-ylmethyl isothiocyanate is an intermediate in this process, true indole thiocyanates are generally not found in nature.[2][5] However, the thiocyanate ion (SCN⁻) itself is released during the enzymatic degradation of some glucosinolates, such as glucobrassicin-1-sulfonate, and is recognized as a plant-derived goitrogen.[6]

The significant biological activities of both the indole moiety and the thiocyanate group have prompted the synthetic exploration of indole thiocyanates. These synthetic compounds have emerged as promising candidates for therapeutic development, exhibiting a range of biological effects, most notably in the realms of oncology and infectious diseases. This guide will focus on the synthesis, quantitative biological data, and mechanistic pathways of these synthetically derived molecules.

Synthesis of Indole Thiocyanates

The primary approach for synthesizing indole thiocyanates is through the electrophilic thiocyanation of the indole ring, which is highly activated towards electrophilic substitution at the C-3 position. Various reagents and conditions have been developed to achieve this transformation efficiently and selectively.

A general workflow for the synthesis of 3-thiocyanatoindoles is depicted below.

Caption: General workflow for the synthesis of 3-thiocyanatoindoles.

Several methods have been reported, each with its own advantages in terms of yield, reaction time, and environmental impact. A selection of these methods is summarized in the table below.

| Method | Reagents | Key Features | Yields | Reference |

| Solvent-Free Mechanochemical | N-chlorosuccinimide (NCS), NaSCN, Silica Gel | Sustainable, rapid (15-30 min), catalyst-free | Good to Excellent | [5] |

| Visible-Light-Promoted | Rose Bengal, Air | Mild, high-yielding, environmentally benign | High | [2] |

| o-Iodoxybenzoic Acid (IBX) Mediated | IBX, NH4SCN | Mild, neutral conditions, rapid (15 min), metal-free | Excellent | [7] |

| Ultrasound-Promoted | NCS, NH4SCN, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Short reaction times, broad substrate scope | Good to Excellent | [8] |

| Grinding Method | PhI(OAc)2, NH4SCN | Solvent-free, rapid (15 min), no metal catalysts | 75-86% | [9] |

| Peroxide-Mediated | trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, NaSCN | Mild, room temperature, high regioselectivity | Excellent | [10] |

Biological Activities of Indole Thiocyanates

Synthetic indole thiocyanates have demonstrated significant potential as both anticancer and antimicrobial agents. Their activity is often attributed to the electrophilic nature of the thiocyanate group, which can interact with biological nucleophiles, and the ability of the indole scaffold to participate in various biological interactions.

Anticancer Activity

Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of indole thiocyanates against various cancer cell lines. The substitution pattern on the indole ring can significantly influence the cytotoxic potency.

| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |

| 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) | SKOV-3 (Ovarian) | ≤ 5 | Down-regulation of pro-survival kinases (STAT-3, IKKα, NF-κB), apoptosis, G2/M cell cycle arrest. | [9] |

| 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) | ECC-1 (Endometrial) | ~2.5 - 10 | ROS-mediated apoptosis, S-phase cell cycle arrest. | [11] |

| Indole-3-ethyl isothiocyanate (homoITC) | A2780 (Ovarian) | 5 - 15 (synergistic with cisplatin) | Enhances sensitivity to cisplatin, induces apoptosis. | [12] |

| N-Phenyl-3-thiocyanato-1H-indole | HL60 (Leukemia) | ≤ 6 | Potent antiproliferative activity. | [13] |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | HL60 (Leukemia) | ≤ 6 | Potent antiproliferative activity. | [13] |

Antimicrobial Activity

The antimicrobial properties of indole thiocyanates and related isothiocyanates have been investigated against a range of human pathogens. The mechanism of action is often linked to the disruption of cellular processes and membrane integrity.

| Compound/Class | Organism(s) | MIC (mg/L or µg/mL) | Mechanism of Action | Reference |

| Aliphatic Isothiocyanates | E. coli | 87.7 - 191.3 (mg/L) | Induction of the stringent response (amino acid starvation). | [14] |

| Benzyl isothiocyanate (BITC) | C. jejuni | 5 (µg/mL) | Loss of membrane integrity and potential, influences redox balance. | [15] |

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | N/A | Affects cell membrane integrity, inhibits thioredoxin reductase and acetate kinase. | [15] |

| Thiocyanate (SCN⁻) | P. aeruginosa (in a mouse model) | N/A | Decreased bacterial load, anti-inflammatory effects. | [16] |

Signaling Pathways and Mechanisms of Action

The biological effects of indole thiocyanates and related isothiocyanates are mediated through the modulation of various cellular signaling pathways. In cancer cells, these compounds often induce apoptosis and cell cycle arrest, while in microbes, they disrupt essential metabolic processes.

Anticancer Signaling Pathways

Isothiocyanates, the chemical cousins of thiocyanates, are known to exert their anticancer effects through multiple mechanisms.[10][17] Synthetic indole isothiocyanates, such as 7Me-IEITC, have been shown to engage similar pathways, leading to cancer cell death.

A key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11] This leads to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. Concurrently, pro-survival signaling pathways are often inhibited.

Caption: Anticancer mechanisms of indole (iso)thiocyanates.

Antimicrobial Mechanism of Action

The antimicrobial action of isothiocyanates against bacteria like E. coli has been linked to the induction of the stringent response.[14] This is a stress response mechanism triggered by nutrient starvation, particularly a lack of amino acids. Isothiocyanates appear to induce a state of pseudo-starvation, leading to the accumulation of the alarmones (p)ppGpp, which in turn inhibits essential cellular processes like DNA replication and protein synthesis, ultimately halting bacterial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. Indole Compounds Related to Auxins and Goitrogens of Woad (Isatis tinctoria L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. Dietary indoles and isothiocyanates that are generated from cruciferous vegetables can both stimulate apoptosis and confer protection against DNA damage in human colon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Indole Ethyl Isothiocyanate (7Me-IEITC) with Anti-proliferative and Pro-apoptotic Effects on Platinum-resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic isothiocyanate indole-3-ethyl isothiocyanate (homoITC) enhances sensitivity of human ovarian carcinoma cell lines A2780 and A2780/CP to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]

- 15. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Methyl-3-thiocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methyl-3-thiocyanato-1H-indole from 7-methylindole. The presented methodology is based on an efficient, solvent-free mechanochemical approach utilizing N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) for the electrophilic thiocyanation of the indole core. This method offers high yields and a simplified work-up procedure. These application notes are intended to guide researchers in the fields of medicinal chemistry and drug development in the preparation of functionalized indole scaffolds. 3-Thiocyanato-1H-indoles are valuable intermediates in the synthesis of various biologically active compounds, exhibiting a range of pharmacological activities.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. Specifically, the introduction of a thiocyanate group at the C-3 position of the indole nucleus provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of sulfur-containing heterocyclic compounds. These derivatives have garnered significant interest due to their potential as anticancer, anti-HIV, and antifungal agents.[1]

The synthesis of this compound is of particular interest as the methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially leading to unique biological activities. Traditional methods for thiocyanation often involve harsh reaction conditions or the use of toxic reagents. The protocol detailed below is based on a modern, environmentally benign mechanochemical approach, which proceeds under solvent-free conditions with high efficiency.[2]

Experimental Protocols

Materials and Equipment

-

7-Methylindole (C₉H₉N)

-

N-Chlorosuccinimide (NCS)

-

Sodium thiocyanate (NaSCN)

-

Silica gel (60-120 mesh)

-

Mixer mill (e.g., RETSCH mixer-mill MM400)

-

Stainless steel (SS) milling jar (5 mL) with a 10 mm stainless steel ball

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus

-

Standard laboratory glassware

-

Rotary evaporator

General Procedure for Mechanochemical Thiocyanation of 7-Methylindole[2]

-

Preparation: To a 5 mL stainless steel milling jar, add 7-methylindole (1 mmol), sodium thiocyanate (1.1 equiv.), N-chlorosuccinimide (1 equiv.), and silica gel (300 mg).

-

Milling: Add a 10 mm stainless steel ball to the jar, seal it, and place it in a mixer mill. Mill the mixture at a frequency of 30 Hz for 15 minutes.

-

Monitoring: After 15 minutes, the reaction progress can be monitored by taking a small sample of the solid mixture, dissolving it in a suitable organic solvent (e.g., ethyl acetate), and analyzing it by thin-layer chromatography.

-

Purification: Upon completion of the reaction, the solid reaction mixture is directly loaded onto a silica gel column for purification.

-

Isolation: The product is eluted from the column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

Table 1: Reactant and Product Information